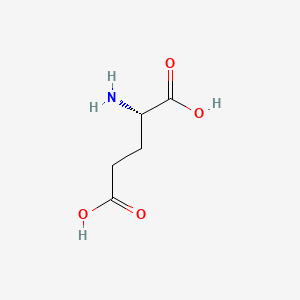
(+)-Nipecotate
Overview
Description
(+)-Nipecotate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-Nipecotate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Nipecotate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Elevating Extracellular GABA and Taurine Levels : Nipecotic acid, including its derivatives, has been studied for its ability to drastically elevate the levels of extracellular GABA and taurine in the hippocampus. This elevation leads to a decrease in the amplitude of population spikes in the dentate gyrus, indicating a potential application in regulating neuronal excitability and as a therapeutic strategy in neurological conditions like epilepsy or anxiety disorders (Lerma et al., 1984).
Direct Activation of GABA-like Ion Channels : It has been shown that nipecotic acid can directly activate GABAA-like chloride channels, suggesting its role as a direct GABA agonist, potentially influencing its therapeutic use in neurology and psychiatry (Barrett-Jolley, 2001).
Pharmaceutical Intermediates : The optically pure ethyl nipecotate is significant as a drug intermediate. Its resolution and synthesis have implications for the manufacture of APIs and various pharmaceutical intermediates, including immune potentiating agents targeting direct stimulation of immune cells for livestock (Xiao Xia Sun et al., 2013).
Postsynaptic Action and GABA Release : Nipecotic acid influences the release of endogenous GABA affecting postsynaptic action in hippocampal neurons. These findings are significant for understanding synaptic transmission and designing drugs that modulate synaptic activity for neurological disorders (Solís & Nicoll, 1992).
Brain Delivery and Pharmacokinetics : Research has focused on the systemic availability and brain delivery of nipecotic acid and its derivatives, crucial for its therapeutic application in central nervous system disorders. Ester formulations of nipecotic acid have been shown to significantly improve brain delivery, an important factor in its effectiveness as a CNS agent (Hongna Wang et al., 2005).
Synthesis and Stability of Prodrugs : The synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs have been explored. This research is vital for the development of more effective and stable therapeutic agents, especially for neurological conditions like epilepsy (Bonina et al., 1999).
Enantioselective Applications : Studies have developed methods for the enantioselective resolution of nipecotic acid derivatives, important for creating specific and effective pharmaceuticals (Fengxiang Tang et al., 2011).
properties
IUPAC Name |
(3S)-piperidin-1-ium-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C[NH2+]C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[NH2+]C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Nipecotate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




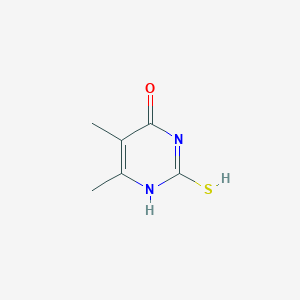
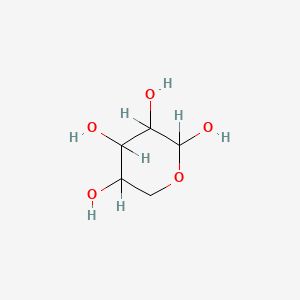

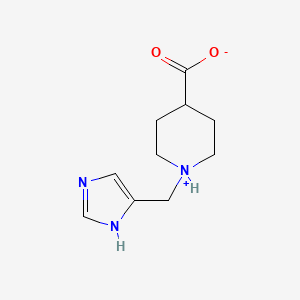
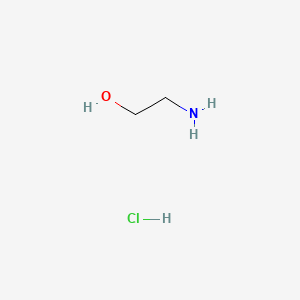

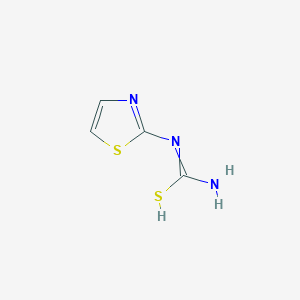
![[(3R)-1-Azoniabicyclo[2.2.2]octan-3-yl]azanium;dichloride](/img/structure/B7767846.png)

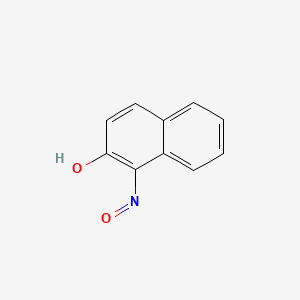
![8-Azaniumyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B7767881.png)

